molecular formula C8H12N2O3S B046279 Bisnorbiotin CAS No. 16968-98-2

Bisnorbiotin

Cat. No.: B046279
CAS No.: 16968-98-2
M. Wt: 216.26 g/mol
InChI Key: QDFGCLSCEPNVQP-VPLCAKHXSA-N
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Description

Bisnorbiotin is a derivative of biotin, a water-soluble vitamin that plays a crucial role in various metabolic processes. Biotin is also known as vitamin B7 or vitamin H. This compound is formed through the degradation of biotin and is one of its primary metabolites. It is involved in the catabolism of biotin and is often used as a biomarker for biotin metabolism in biological studies .

Mechanism of Action

Target of Action

Bisnorbiotin, a major catabolite of biotin, primarily targets carboxylases in mammals . These carboxylases play a central role in intermediary metabolism, where they act as a carboxyl carrier in carboxylation reactions . The five recognized biotin-dependent carboxylases in mammals are acetyl-coenzyme A (CoA)-carboxylase-1 and -2, pyruvate carboxylase, propionyl-CoA carboxylase, and b-methylcrotonyl-CoA carboxylase .

Mode of Action

This compound interacts with its targets, the carboxylases, by acting as a prosthetic group . This interaction leads to changes in gene expression at both the transcriptional and the translational levels . It has a wide repertoire of effects on systemic processes such as development, reproduction, and metabolism .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in fatty acid biosynthesis, gluconeogenesis, amino acid metabolism, and propionate metabolism . These pathways are critical for normal human health, growth, and development .

Pharmacokinetics

The bioavailability of this compound is high, even when administered orally at pharmacologic doses . It is converted into this compound in the liver, and this conversion likely occurs in peroxisomes or mitochondria or both via b-oxidative cleavage . The urinary excretion of this compound increases significantly with the administration of steroid hormones and peroxisome proliferators .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It affects gene expression and has a wide repertoire of effects on biological functions . It also plays a significant role in systemic processes such as development, reproduction, and metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, increased urinary excretion of this compound has been observed during pregnancy and in patients treated with certain anticonvulsants .

Biochemical Analysis

Biochemical Properties

Bisnorbiotin, like biotin, is likely to play a role in critical metabolic reactions in the cell . Biotin acts as a coenzyme in carboxylation reactions essential for gluconeogenesis, lipid metabolism, and amino acid catabolism

Cellular Effects

Biotin, from which this compound is derived, is known to have significant effects on various types of cells and cellular processes . Biotin influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Biotin, its parent compound, is known to affect gene expression at both the transcriptional and translational levels . It is plausible that this compound may exert similar effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that biotin and its metabolites, including this compound, must be considered in bioavailability studies . Biotin interference in certain assays can lead to diagnostic errors or misdiagnoses .

Dosage Effects in Animal Models

It is known that biotin deficiency during pregnancy in animals leads to embryonic growth retardation, congenital malformation, and death .

Metabolic Pathways

This compound is a catabolite of biotin, suggesting that it is involved in the metabolic pathways of biotin . Biotin acts as a coenzyme in carboxylation reactions, which are essential for various metabolic pathways .

Transport and Distribution

It is known that biotin is transported across the intestinal apical membrane domain via the inwardly directed Na+ gradient .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its structural similarity to biotin, it may be localized in similar subcellular compartments. Biotin is essential for all organisms, and animal cells cannot synthesize this micronutrient .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisnorbiotin can be synthesized through the β-oxidation of biotin. This process involves the degradation of the valeric acid side chain of biotin, leading to the formation of this compound and other related intermediates . The reaction conditions typically involve the use of specific enzymes that facilitate the β-oxidation process.

Industrial Production Methods: Industrial production of this compound is not as common as the production of biotin itself. it can be produced in a laboratory setting through controlled enzymatic reactions that mimic the natural degradation pathways of biotin in living organisms .

Chemical Reactions Analysis

Types of Reactions: Bisnorbiotin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biotin metabolism and its conversion into other metabolites.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and specific enzymes that facilitate the conversion of biotin to this compound. The conditions for these reactions typically involve physiological pH and temperature to mimic the natural metabolic processes .

Major Products Formed: The major products formed from the reactions involving this compound include biotin sulfoxide, biotin sulfone, and this compound methyl ketone. These metabolites are crucial for understanding the overall metabolism of biotin in living organisms .

Scientific Research Applications

Bisnorbiotin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the degradation pathways of biotin and its metabolites. In biology, this compound serves as a biomarker for biotin metabolism and is used in studies related to vitamin B7 deficiency and its effects on health .

In medicine, this compound is used to understand the pharmacokinetics and bioavailability of biotin supplements. It helps in determining the appropriate dosage and efficacy of biotin-based treatments for various metabolic disorders . In the industry, this compound is used in the development of biotin-based assays and diagnostic tools that rely on the detection of biotin and its metabolites .

Comparison with Similar Compounds

Bisnorbiotin is unique compared to other similar compounds due to its specific role in the biotin degradation pathway. Similar compounds include biotin sulfoxide, biotin sulfone, and this compound methyl ketone. These compounds are also metabolites of biotin and share similar chemical structures and functions .

this compound is distinct in its formation through the β-oxidation of biotin and its specific role as an intermediate in the biotin degradation pathway. This uniqueness makes this compound an essential compound for studying biotin metabolism and its effects on health .

Properties

IUPAC Name

3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFGCLSCEPNVQP-VPLCAKHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317948
Record name Bisnorbiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisnorbiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16968-98-2
Record name Bisnorbiotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16968-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisnorbiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisnorbiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisnorbiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Bisnorbiotin is a major metabolite of biotin generated through the β-oxidation of the valeric acid side chain of the biotin molecule. This process involves the shortening of the side chain by two carbon units. [, , ]

A: Both biotin and this compound are primarily excreted in urine. Studies in rats have shown that this compound, being more water-soluble, is excreted even more rapidly than biotin itself. [] Biliary excretion of both compounds is minimal. []

A: Several factors can affect this compound excretion. For instance, smoking has been linked to accelerated biotin catabolism in women, leading to increased urinary excretion of this compound. [, ] Additionally, pregnancy [] and lactation [, ] can also influence this compound excretion. Certain anticonvulsant medications, like carbamazepine and phenytoin, have been shown to increase this compound excretion in children. []

A: Research suggests that rats [] and pigs [] exhibit similar biotin metabolism to humans, making them appropriate animal models for studying human biotin metabolism. These animals excrete this compound as a major biotin metabolite, just like humans.

A: this compound is commonly measured in biological samples such as urine and serum using high-performance liquid chromatography (HPLC) coupled with an avidin-binding assay. [, , , ] This method allows for the separation and quantification of biotin and its metabolites.

A: Yes, relying solely on avidin-binding assays to measure biotin in biological samples can lead to underestimations. This is because these assays detect not only biotin but also other avidin-binding substances, including this compound and biotin sulfoxide. [, ]

A: While urinary biotin excretion is considered a sensitive indicator of biotin deficiency, measuring urinary this compound excretion may provide a more complete picture of biotin metabolism. [, , ] Studies have shown that both biotin and this compound excretion decrease in the early stages of experimentally induced biotin deficiency. []

A: While some bacteria can degrade biotin into this compound, research suggests that this compound found in human urine primarily originates from biotin catabolism within human tissues rather than from gut bacteria. This conclusion is supported by studies showing increased urinary excretion of this compound after intravenous biotin administration, a route that bypasses exposure to intestinal microorganisms. []

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